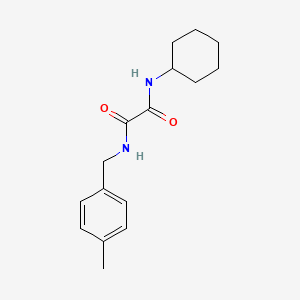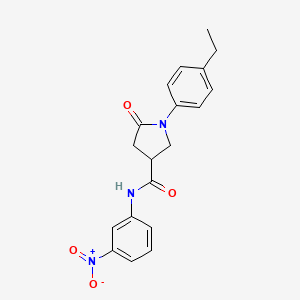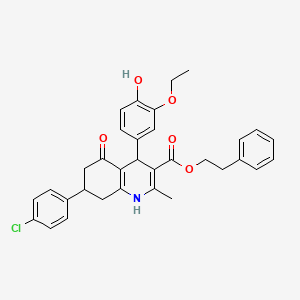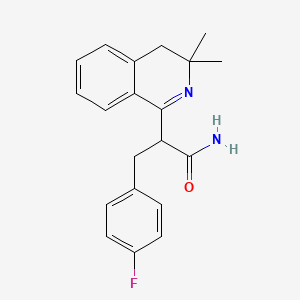
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide, also known as CXE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CXE is a chiral molecule that belongs to the family of amides and is widely used as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is believed to act as a chiral auxiliary by inducing chirality in the reaction intermediates, which leads to the formation of chiral products. N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has been shown to exhibit low toxicity and is considered safe for use in laboratory experiments. In vitro studies have demonstrated that N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide exhibits antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide is a versatile chiral auxiliary that can be used in various synthetic transformations, making it a valuable tool for organic chemists. However, like any chemical compound, N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has its limitations. One of the main limitations is its relatively high cost, which may limit its use in large-scale industrial applications.
Orientations Futures
There are numerous future directions for the study of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide. One potential direction is the development of new synthetic methodologies that utilize N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide as a chiral auxiliary. Another potential direction is the investigation of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide's potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Additionally, the study of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide's antioxidant and anti-inflammatory properties may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide can be achieved through a multistep process that involves the reaction of cyclohexanone with benzylamine, followed by the reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained after the reaction of the reduced intermediate with 4-methylbenzoyl chloride.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has been used as a chiral auxiliary in the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antibiotics. N-cyclohexyl-N'-(4-methylbenzyl)ethanediamide has also been used in the preparation of chiral ligands for asymmetric catalysis.
Propriétés
IUPAC Name |
N'-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-9-13(10-8-12)11-17-15(19)16(20)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXQYUBWNINOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5185001.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5185008.png)
![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)
![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)

![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)
